Cas no 898762-26-0 (3-(3-Chlorophenyl)-4'-methoxypropiophenone)

3-(3-Chlorophenyl)-4'-methoxypropiophenone is a chlorinated aromatic ketone derivative with a methoxy-substituted phenyl ring, offering distinct chemical properties for specialized applications. Its molecular structure, featuring both chloro and methoxy functional groups, enhances reactivity and selectivity in organic synthesis, making it valuable as an intermediate in pharmaceutical and agrochemical production. The compound exhibits stability under controlled conditions, ensuring consistent performance in reactions such as Friedel-Crafts acylation or further functionalization. Its well-defined purity and structural specificity facilitate precise modifications, supporting research and industrial processes requiring tailored aromatic ketone frameworks. Proper handling and storage are recommended to maintain its integrity.
3-(3-Chlorophenyl)-4'-methoxypropiophenone structure
898762-26-0 structure
Product Name:3-(3-Chlorophenyl)-4'-methoxypropiophenone
CAS No:898762-26-0
MF:C16H15ClO2
MW:274.742103815079
CID:870614
PubChem ID:24726022
Update Time:2025-05-23

3-(3-Chlorophenyl)-4'-methoxypropiophenone Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one
    • 3-(3-CHLOROPHENYL)-4'-METHOXYPROPIOPHENONE
    • 898762-26-0
    • AKOS016021845
    • DTXSID70644415
    • MFCD03843406
    • 3-(3-Chlorophenyl)-4'-methoxypropiophenone
    • MDL: MFCD03843406
    • Inchi: 1S/C16H15ClO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3
    • InChI Key: STRUNZJWUWZXEI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CCC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 274.07600
  • Monoisotopic Mass: 274.0760574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 4.16410

3-(3-Chlorophenyl)-4'-methoxypropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on 3-(3-Chlorophenyl)-4'-methoxypropiophenone

Introduction to 3-(3-Chlorophenyl)-4'-methoxypropiophenone (CAS No. 898762-26-0) in Modern Chemical Biology

3-(3-Chlorophenyl)-4'-methoxypropiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898762-26-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a chlorophenyl group and a methoxy-substituted propiophenone core, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel bioactive molecules, particularly in the context of drug discovery and therapeutic intervention.

The structural motif of 3-(3-Chlorophenyl)-4'-methoxypropiophenone consists of a propiophenone backbone, which is a well-known pharmacophore in medicinal chemistry. Propiophenones are known for their ability to interact with various biological targets, including enzymes and receptors, making them promising candidates for therapeutic applications. The presence of a chlorophenyl group at the 3-position introduces electrophilic characteristics, enhancing the compound's reactivity and potential for further derivatization. Additionally, the methoxy group at the 4'-position provides a hydrophilic moiety, which can influence solubility and metabolic stability.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. 3-(3-Chlorophenyl)-4'-methoxypropiophenone exemplifies this trend, as its unique structure allows for multiple points of modification and optimization. Researchers have been exploring its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties. The compound's ability to serve as a versatile building block has made it a focal point in synthetic organic chemistry and medicinal chemistry research.

In the realm of pharmaceutical development, 3-(3-Chlorophenyl)-4'-methoxypropiophenone has been investigated for its potential role in modulating various biological pathways. Studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The chlorophenyl moiety is particularly noteworthy, as it has been shown to enhance binding affinity to certain protein targets due to its ability to form hydrogen bonds and π-stacking interactions. These interactions are critical for the development of high-affinity ligands that can selectively target specific biological pathways.

The methoxy group in 3-(3-Chlorophenyl)-4'-methoxypropiophenone also contributes to its pharmacological potential. Methoxy-substituted aromatic compounds are frequently encountered in natural products and pharmaceuticals, where they often play a role in modulating bioactivity. The methoxy group can influence electronic properties, affecting both the reactivity and binding affinity of the molecule. This feature makes 3-(3-Chlorophenyl)-4'-methoxypropiophenone an attractive candidate for further exploration in drug design.

Recent research has also explored the synthetic methodologies for producing derivatives of 3-(3-Chlorophenyl)-4'-methoxypropiophenone. Advances in catalytic processes have enabled more efficient and scalable synthesis routes, making it feasible to produce large quantities of this compound for experimental purposes. These synthetic advancements have opened up new avenues for exploring its biological activities and therapeutic potential.

The compound's structural features have also led to investigations into its role as a precursor for more complex molecules. For instance, researchers have been synthesizing analogs of 3-(3-Chlorophenyl)-4'-methoxypropiophenone by introducing additional functional groups or modifying existing ones. These derivatives have been tested for their biological activity across various disease models, including cancer, inflammation, and neurodegenerative disorders. The results have provided valuable insights into the structure-activity relationships governing the pharmacological properties of this class of compounds.

In conclusion, 3-(3-Chlorophenyl)-4'-methoxypropiophenone (CAS No. 898762-26-0) represents a promising candidate in chemical biology and pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel bioactive molecules with potential therapeutic applications. The ongoing research into this compound highlights its significance as an intermediate in drug discovery and underscores the importance of structurally diverse compounds in addressing complex biological challenges.

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